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molecular formula C9H16N4O B8457122 1H-Pyrazole-4-carboxamide,5-amino-1-(1,1-dimethylethyl)-3-methyl-

1H-Pyrazole-4-carboxamide,5-amino-1-(1,1-dimethylethyl)-3-methyl-

Cat. No. B8457122
M. Wt: 196.25 g/mol
InChI Key: VZZMNNDARSYICZ-UHFFFAOYSA-N
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Patent
US05977118

Procedure details

To a mixture of water (200 mL), ethanol (120 mL) and KOH (37 g, 0.56 mol) at 0° C. was added 30% H2O2 (89.1 g, 0.786 mol), followed by 1-tert-butyl-3-methyl-5-amino-1H-pyrazole-4-carbonitrile (20.0 g, 0.112 mol). The reaction mixture was stirred for 4 hours and the product was collected by filtration, washed with water and dried to afford 20.64 g (94%) of 1-tert-butyl-3-methyl-5-amino-1H-pyrazole-4-carboxamide, as white needles, m.p. 195-196° C.
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
89.1 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH2:1].[OH-].[K+].OO.[C:6]([N:10]1[C:14]([NH2:15])=[C:13]([C:16]#[N:17])[C:12]([CH3:18])=[N:11]1)([CH3:9])([CH3:8])[CH3:7]>C(O)C>[C:6]([N:10]1[C:14]([NH2:15])=[C:13]([C:16]([NH2:17])=[O:1])[C:12]([CH3:18])=[N:11]1)([CH3:9])([CH3:8])[CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
Quantity
37 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
89.1 g
Type
reactant
Smiles
OO
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(C)(C)N1N=C(C(=C1N)C#N)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the product was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)N1N=C(C(=C1N)C(=O)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.64 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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